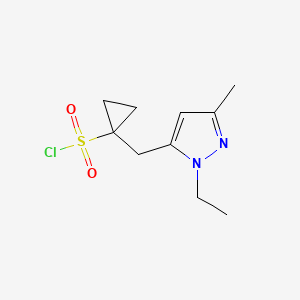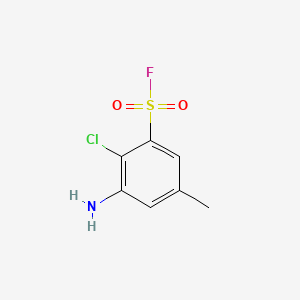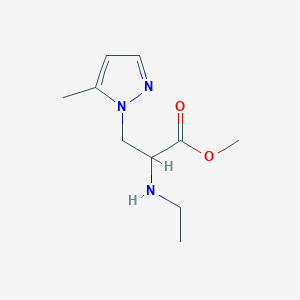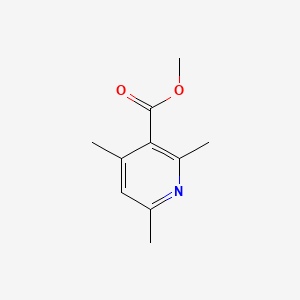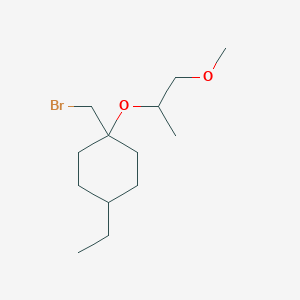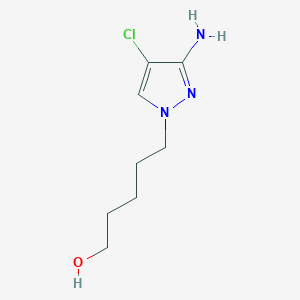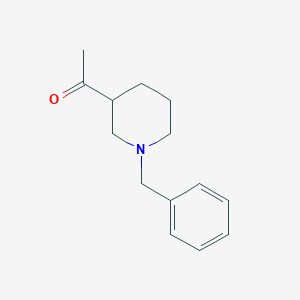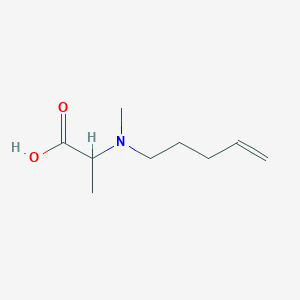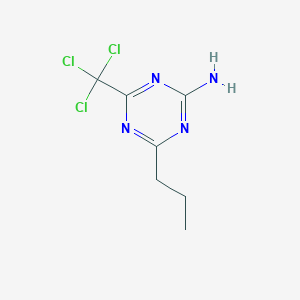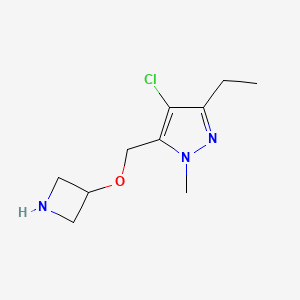![molecular formula C10H11ClN2O2S B13634813 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a thiolan-3-ylmethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination at the 6-position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of the Thiolan-3-ylmethyl Group: The thiolan-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using a thiolan-3-ylmethyl halide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiolan-3-ylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced pyrimidine derivatives.
Applications De Recherche Scientifique
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, disrupting their function and replication.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyrimidine-4-carboxylic acid: Lacks the thiolan-3-ylmethyl group, making it less versatile in chemical modifications.
2-[(Thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid: Lacks the chloro group, which may reduce its reactivity in certain nucleophilic substitution reactions.
Uniqueness
6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and thiolan-3-ylmethyl groups, which provide a combination of reactivity and structural diversity. This makes it a valuable compound for the synthesis of complex molecules and the study of various chemical and biological processes.
Propriétés
Formule moléculaire |
C10H11ClN2O2S |
|---|---|
Poids moléculaire |
258.73 g/mol |
Nom IUPAC |
6-chloro-2-(thiolan-3-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2S/c11-8-4-7(10(14)15)12-9(13-8)3-6-1-2-16-5-6/h4,6H,1-3,5H2,(H,14,15) |
Clé InChI |
QSMQUJJISVXMKL-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1CC2=NC(=CC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)

